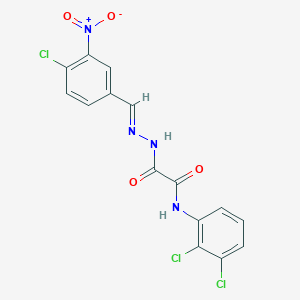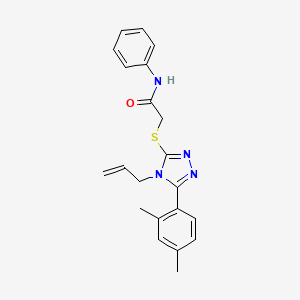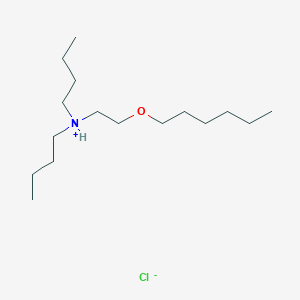
2-(2-(4-CL-3-Nitrobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-(2-(4-CL-3-Nitrobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
IUPAC Name: N-(2,3-dichlorophenyl)-2-oxo-2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)acetamide
The compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (–NHN=). It combines aromatic rings, nitro groups, and carbonyl functionalities, making it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group (–NO₂) can undergo reduction to an amino group (–NH₂) or oxidation to a nitroso group (–NO).
Substitution: The chloro groups can be substituted by other functional groups.
Hydrazone Formation: The compound readily forms hydrazones with aldehydes or ketones.
Reduction: Sodium dithionite (Na₂S₂O₄) in aqueous solution.
Substitution: Various nucleophiles (e.g., amines, thiols).
Hydrazone Formation: Acidic conditions (e.g., acetic acid).
- Reduction of the nitro group yields the corresponding amino compound.
- Substitution of chloro groups leads to various derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential antimicrobial agents due to their hydrazone moiety.
Organic Synthesis: Used as building blocks for more complex molecules.
Photophysics: Studied for their fluorescence properties.
Mechanism of Action
Target: The compound may interact with enzymes or receptors due to its structural features.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of chloro and nitro groups in this compound sets it apart.
Properties
CAS No. |
769147-07-1 |
|---|---|
Molecular Formula |
C15H9Cl3N4O4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H9Cl3N4O4/c16-9-5-4-8(6-12(9)22(25)26)7-19-21-15(24)14(23)20-11-3-1-2-10(17)13(11)18/h1-7H,(H,20,23)(H,21,24)/b19-7+ |
InChI Key |
JRQUIPLPUOUDKR-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)



![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide](/img/structure/B12003524.png)

